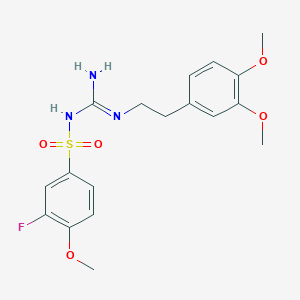

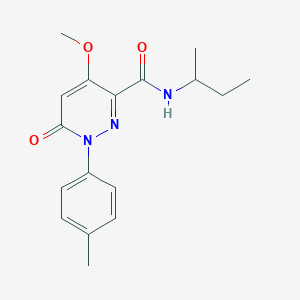

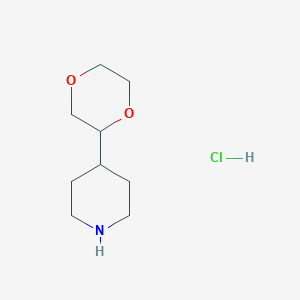

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3-fluoro-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3-fluoro-4-methoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are typically characterized by the presence of a sulfonyl amide group and are often used as therapeutic agents due to their inhibitory effects on various enzymes.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chloride to form the parent sulfonamide molecule, which can then be further modified. For instance, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This parent molecule was then treated with various alkyl/aralkyl halides to produce a series of new derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as computational methods like density functional theory (DFT) . These studies provide insights into the geometry, vibrational wavenumbers, and potential energy distribution of the molecules. For example, the FT-IR and FT-Raman spectra of a related sulfonamide compound were analyzed, and the geometry and vibrational wavenumbers were calculated using quantum chemistry codes .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including enzyme inhibitory kinetics. For instance, one study demonstrated that a sulfonamide derivative showed competitive inhibition against acetylcholinesterase, forming an enzyme-inhibitor complex . Additionally, copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant has been reported, which is relevant for the modification of sulfonamide structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly impact their pharmacological potential. For example, a novel small molecule HIF-1 pathway inhibitor with a sulfonamide group exhibited poor water solubility, prompting further investigation into its structure-activity relationships . The solubility and other properties like hyperpolarizability are important for the development of these compounds as therapeutic agents or for applications in non-linear optics .

Case Studies

Several sulfonamide derivatives have been evaluated for their potential as therapeutic agents. For instance, compounds from sulfonamide-focused libraries have been tested in antitumor screens, with some advancing to clinical trials as cell cycle inhibitors . Another study evaluated the anticholinesterase and antioxidant activities of sulfonamide derivatives, providing insights into their potential for treating conditions like Alzheimer's disease .

科学的研究の応用

Electrophilic Fluorination Reagents

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been disclosed as a novel electrophilic fluorinating reagent, showcasing improved enantioselectivity in product synthesis. This highlights the utility of fluorinated benzenesulfonimides in enhancing the specificity of chemical reactions, potentially applicable to the synthesis or modification of complex molecules, including pharmaceuticals (Yasui et al., 2011).

Metal Complex Synthesis

Research on the synthesis of platinum(II) dithiocarbimato complexes from reactions involving 4-iodo and 4-fluorobenzenesulfonamide demonstrates the versatility of sulfonamide derivatives in forming coordination compounds. These complexes have potential applications in catalysis, materials science, and as precursors for further chemical transformations (Amim et al., 2008).

Corrosion Inhibition Studies

The inhibition efficiency of various piperidine derivatives, including those with methoxybenzenesulfonamide functionalities, on the corrosion of iron highlights the application of sulfonamide derivatives in corrosion science. These studies are crucial for developing more effective corrosion inhibitors for industrial applications, showcasing the chemical's potential in materials protection (Kaya et al., 2016).

Novel Synthesis Techniques

Innovative synthesis techniques for fluorinated methoxy arenes via the fluorodecarboxylation of carboxylic acids using photosensitizers and N-fluorobenzenesulfonimide (NFSI) illustrate the role of sulfonamide derivatives in facilitating the introduction of fluorine atoms into organic molecules. This process is significant for the development of agrochemicals and pharmaceuticals (Leung & Sammis, 2015).

Antimicrobial and Antituberculosis Agents

The synthesis and evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for their antimycobacterial activity against Mycobacterium tuberculosis underscore the potential of sulfonamide derivatives in addressing global health challenges. This research points to the utility of these compounds in the development of novel antimicrobial agents (Ghorab et al., 2017).

特性

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-4-methoxyphenyl)sulfonylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O5S/c1-25-15-7-5-13(11-14(15)19)28(23,24)22-18(20)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H3,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOUHNMEMCASRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

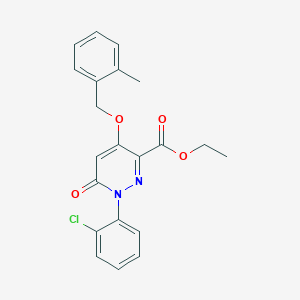

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)

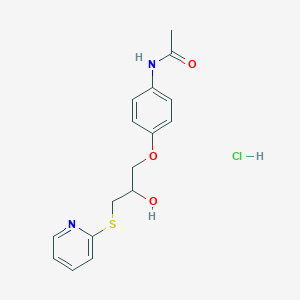

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)

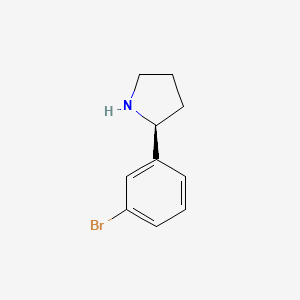

![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)